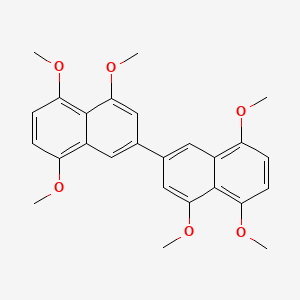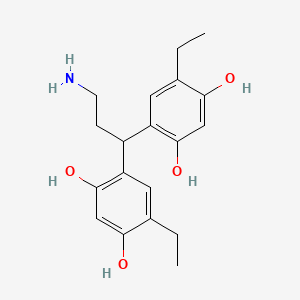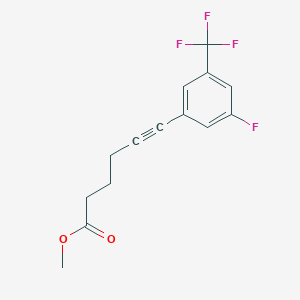
3-(1-Phenylethylidene)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phenylethylidene)oxolane-2,5-dione is a chemical compound with the molecular formula C12H10O3 It is known for its unique structure, which includes an oxolane ring fused with a phenylethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethylidene)oxolane-2,5-dione typically involves the reaction of phenylacetic acid with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the oxolane ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a pure product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Phenylethylidene)oxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-(1-Phenylethylidene)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(1-Phenylethylidene)oxolane-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Phenylethylidene)oxolane-2,5-dione: Unique due to its oxolane ring and phenylethylidene group.
2,5-Diphenyl-1,3-oxazoline: Similar structure but different functional groups.
2,4-Diphenyl-1,3-oxazoline: Another related compound with distinct reactivity and applications.
Uniqueness
This compound stands out due to its specific structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
142210-42-2 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(1-phenylethylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C12H10O3/c1-8(9-5-3-2-4-6-9)10-7-11(13)15-12(10)14/h2-6H,7H2,1H3 |
Clave InChI |
UESSNVZJLYSPCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC(=O)OC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)
![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)
![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)

![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
![2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide](/img/structure/B12543926.png)
![3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one](/img/structure/B12543931.png)
